Disulfoton sulfone

Description

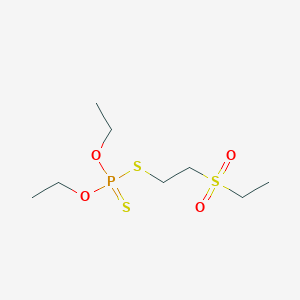

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVJOVPVLOJPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041901 | |

| Record name | Disulfoton sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-06-5 | |

| Record name | Disulfoton sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disyston sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfoton sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disyston sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFOTON SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9083NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disulfoton Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone (CAS No. 2497-06-5) is a significant metabolite of the organophosphate insecticide disulfoton.[1] As a member of this chemical class, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] Understanding the chemical and physical properties of disulfoton sulfone is paramount for researchers in toxicology, environmental science, and drug development, as its presence and persistence in biological and environmental systems are of considerable concern. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

This compound is typically a colorless to yellow oily liquid.[4][5] A summary of its key chemical and physical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported values for properties such as boiling and melting points in the available literature.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | O,O-diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate | [1] |

| Synonyms | Disyston sulfone, O,O-Diethyl S-(2-ethylsulfonylethyl) phosphorodithioate | [1] |

| CAS Number | 2497-06-5 | [1] |

| Molecular Formula | C₈H₁₉O₄PS₃ | [1] |

| Molecular Weight | 306.40 g/mol | [6] |

| Appearance | Colorless to yellow oily liquid | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | Not definitively available (oily liquid at room temperature) | [4] |

| Boiling Point | 62 °C at 0.01 mmHg (for parent compound disulfoton) | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate (B1210297), and Methanol (B129727) | [4] |

| Water Solubility | 25 mg/L (for parent compound disulfoton) | [8] |

Toxicology

This compound is a potent toxicant, with its primary mode of action being the irreversible inhibition of the acetylcholinesterase enzyme.

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Source(s) |

| Oral LD₅₀ | 1.24 mg/kg | Female Rat | [3] |

Experimental Protocols

Synthesis of this compound via Oxidation of Disulfoton

This protocol describes a general method for the laboratory-scale synthesis of this compound from its parent compound, disulfoton.

Materials:

-

Disulfoton

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

-

Dichloromethane (B109758) (or another suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Chromatography column (for purification)

-

Hexane (B92381) and ethyl acetate (for chromatography)

Procedure:

-

Dissolve disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) to the cooled disulfoton solution while stirring. The reaction is exothermic and should be controlled.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidizing agent by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as an oily liquid.

Determination of Acetylcholinesterase (AChE) Inhibition

This protocol, based on the Ellman method, can be adapted to determine the inhibitory effect of this compound on AChE activity.[9]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, AChE solution, and the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a solution of ATCI and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Analytical Determination by UHPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in a biological matrix, such as plasma, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[10]

Sample Preparation (using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

To a plasma sample, add an internal standard and acetonitrile (B52724).

-

Vortex the mixture to precipitate proteins and extract the analyte.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Centrifuge the sample to separate the layers.

-

Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., C18, PSA) to remove interfering matrix components.

-

Centrifuge and collect the supernatant for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard.

Method Validation: The analytical method should be validated according to established guidelines, assessing parameters such as:

-

Linearity

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix Effects

-

Recovery

-

Stability

Signaling Pathways and Workflows

Metabolic Pathway of Disulfoton

Disulfoton undergoes oxidative metabolism in biological systems to form more toxic metabolites, including disulfoton sulfoxide (B87167) and this compound.[3]

Caption: Metabolic oxidation of disulfoton to its sulfoxide and sulfone metabolites.

Mechanism of Acetylcholinesterase Inhibition

This compound, like other organophosphates, inhibits acetylcholinesterase by phosphorylating the serine hydroxyl group in the active site of the enzyme. This forms a stable, inactive enzyme-inhibitor complex, leading to the accumulation of acetylcholine (B1216132) in the synapse and subsequent neurotoxicity.

Caption: Inhibition of acetylcholinesterase by this compound in the cholinergic synapse.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

Caption: A typical analytical workflow for the quantification of this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of this compound for researchers and professionals in related scientific fields. The provided data tables, experimental protocols, and diagrams offer a foundational understanding of this important metabolite. Further research is warranted to resolve the discrepancies in some of the reported physical properties and to generate more detailed kinetic data for its interaction with acetylcholinesterase. Such information will be invaluable for a more complete risk assessment and for the development of potential therapeutic interventions in cases of exposure.

References

- 1. This compound | C8H19O4PS3 | CID 17241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfoton (Ref: ENT 23347) [sitem.herts.ac.uk]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Disulfoton-sulfone CAS 2497-06-5, Analytical Standard, Best Price in Mumbai [nacchemical.com]

- 5. accustandard.com [accustandard.com]

- 6. scbt.com [scbt.com]

- 7. 265. Disulfoton (WHO Pesticide Residues Series 3) [inchem.org]

- 8. Table 4-2, Physical and Chemical Properties of Disulfoton - Toxicological Profile for Disulfoton - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. [Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Disulfoton Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone, a significant metabolite of the organophosphate insecticide disulfoton, plays a crucial role in environmental monitoring and toxicology. Its structure elucidation is paramount for understanding its biological activity, degradation pathways, and for the development of accurate analytical methods. This in-depth technical guide provides a comprehensive overview of the key data and experimental protocols involved in the structural characterization of disulfoton sulfone.

Chemical Identity and Physical Properties

This compound is chemically identified as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₉O₄PS₃ | [1] |

| Molecular Weight | 306.40 g/mol | [1] |

| IUPAC Name | diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ⁵-phosphane | [1] |

| CAS Number | 2497-06-5 | [1] |

| Appearance | Colorless, oily liquid | |

| SMILES | CCOP(=S)(OCC)SCCS(=O)(=O)CC | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its parent compound, disulfoton. This transformation is a key step in both metabolic processes and in the preparation of analytical standards.

Caption: Synthesis of this compound via Oxidation.

Experimental Protocol: Oxidation of Disulfoton to this compound

Objective: To synthesize this compound from disulfoton for use as an analytical standard and for spectroscopic characterization.

Materials:

-

Disulfoton

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolution: Dissolve a known quantity of disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise over a period of 30-60 minutes with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), quench the excess oxidizing agent by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (NMR, MS, IR).

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific, publicly available NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure and by comparison with the parent compound, disulfoton.[2] Certified reference materials of this compound are available, and their certificates of analysis would contain detailed NMR data.[3]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl groups of the ethoxy and ethylsulfonyl moieties, as well as the methylene (B1212753) groups of the thioethyl chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the chemical shifts being influenced by the neighboring electronegative oxygen and sulfur atoms.

³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is particularly informative for organophosphate compounds. It provides a single peak corresponding to the phosphorus atom, and its chemical shift is indicative of the electronic environment around the phosphorus center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for analysis in complex matrices, LC-MS/MS is often employed.[4]

Fragmentation Pattern: A detailed analysis of the fragmentation pattern in the mass spectrum is crucial for confirming the structure. Key fragments would arise from the cleavage of the P-S, S-C, and C-C bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is available in databases such as the NIST WebBook.[5]

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2980-2850 | C-H (alkane) | Stretching |

| ~1350-1300 & ~1175-1120 | S=O (sulfone) | Asymmetric & Symmetric Stretching |

| ~1020-1000 | P-O-C | Stretching |

| ~700-600 | P=S | Stretching |

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.

Caption: Workflow for the Synthesis of this compound.

Caption: Analytical Workflow for Structure Elucidation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. This guide has provided a detailed overview of the essential data and experimental protocols required for the accurate identification and characterization of this important molecule. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of analytical chemistry, environmental science, and drug development.

References

- 1. This compound | C8H19O4PS3 | CID 17241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfoton | C8H19O2PS3 | CID 3118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ジスルホトンスルホン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide on Disulfoton Sulfone (CAS: 2497-06-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfoton (B1670778) sulfone (CAS Number: 2497-06-5) is a principal and persistent metabolite of the systemic organophosphate insecticide, Disulfoton.[1][2] Formed via metabolic oxidation, this compound is of significant interest due to its toxicological profile, which includes potent inhibition of acetylcholinesterase (AChE), a mechanism it shares with its parent compound.[3][4] Understanding the physicochemical properties, metabolic fate, mechanism of action, and analytical detection methods for Disulfoton sulfone is critical for comprehensive risk assessment, environmental monitoring, and in the context of drug development, for understanding potential off-target effects of related chemical structures. This guide provides a consolidated technical overview of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Physicochemical and Toxicological Data

This compound is an oily liquid, typically colorless to yellow, and is characterized as a highly toxic compound.[5][6] Its formation is a result of the oxidation of the thioether sulfur in the parent Disulfoton molecule.[7] The toxicological relevance of this compound is significant, as it and other metabolites are often more potent inhibitors of acetylcholinesterase than Disulfoton itself.[3][4]

Physicochemical Properties

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

| Property | Value | Source |

| CAS Number | 2497-06-5 | [5][8][9] |

| Molecular Formula | C₈H₁₉O₄PS₃ | [5][8] |

| Molecular Weight | 306.40 g/mol | [5][8][10] |

| Appearance | Oily, Colorless to Yellow Liquid | [5][6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate (B1210297), Methanol | [6] |

| Storage Conditions | -20°C, under inert atmosphere, hygroscopic | [5][6] |

Toxicological Data

| Compound | Species | Route | LD50 Value | Source |

| Disulfoton | Rat (female) | Oral | 1.5 - 5.0 mg/kg bw | [12] |

| Disulfoton | Rat (male) | Oral | 5.0 mg/kg bw | [12] |

| Disulfoton | Honey Bee | Contact | 4.1 µ g/bee | [13] |

| Disulfoton Sulfoxide (B87167) | Honey Bee | Contact | 1.1 µ g/bee | [13] |

| This compound | Bobwhite Quail | Dietary (LC50) | 558 ppm | [13] |

Note: The data highlights the high toxicity of the parent compound and its metabolites. The sulfone and sulfoxide metabolites are often of equal or greater toxicity than the parent Disulfoton.[13]

Metabolism and Mechanism of Action

Metabolic Pathway of Disulfoton

Disulfoton undergoes rapid oxidation in biological systems and the environment, primarily in the liver, to form several metabolites.[3][7][11] The two key initial steps involve the oxidation of the thioether sulfur to form Disulfoton sulfoxide and subsequently This compound .[1][11] A parallel pathway involves the oxidation of the thiono sulfur to create the highly potent oxygen analogs (oxons).[7] These metabolic activations result in compounds that are often more potent AChE inhibitors than the parent molecule.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Like all organophosphates, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By phosphorylating the serine hydroxyl group at the active site of AChE, organophosphates form a stable, inactive complex.[11] This leads to the accumulation of ACh, causing continuous stimulation of cholinergic receptors, resulting in a state known as a "cholinergic crisis."[3][11] This overstimulation manifests as a range of symptoms, from nausea and confusion to respiratory failure and death.[11]

Experimental Protocols

Protocol: Residue Analysis in Agricultural Products via QuEChERS and UHPLC-MS/MS

This protocol is a synthesized methodology based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures for pesticide residue analysis.[14][15][16][17]

Objective: To extract and quantify this compound and other metabolites from a complex matrix (e.g., vegetables, grains).[17]

1. Sample Preparation and Extraction: a. Homogenize 5.0 g of the sample material.[17] For dry samples like wheat or peanuts, presoak in 5 mL of water.[17] b. Place the homogenized sample into a 50 mL centrifuge tube.[16][17] c. Add 10 mL of acetonitrile (B52724) as the extraction solvent.[14] d. Vortex the mixture for 10 minutes to ensure thorough extraction.[17] e. Add 4 g of NaCl to induce phase separation.[17] Vortex for 30 seconds. f. Centrifuge the tube for 5 minutes at a high speed (e.g., 4000 rpm) to separate the organic layer.[17]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.[17] b. The tube should contain a pre-weighed mixture of d-SPE sorbents: 50 mg of C18 (to remove nonpolar interferences), 50 mg of Primary Secondary Amine (PSA) (to remove sugars and fatty acids), and 50 mg of aminopropyl (NH2).[17][18] c. Vortex the tube for 1 minute to facilitate the cleanup process. d. Centrifuge for 5 minutes to pellet the sorbents.

3. Analysis by UHPLC-MS/MS: a. Take the final cleaned extract for analysis. b. Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).[17] c. Column: A C18 column (e.g., 150 mm x 2.1 mm, 5 µm) is typically used.[17] d. Mobile Phase: Gradient elution with water and acetonitrile.[17] e. Ionization Mode: Positive electrospray ionization (ESI+).[17] f. Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound and its related metabolites.[17]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method based on the principles of enzyme inhibition assays used to screen for AChE inhibitors.

Objective: To determine the in vitro inhibitory potential (e.g., IC50) of this compound on AChE activity.

1. Reagent Preparation: a. AChE Solution: Prepare a stock solution of purified AChE (from a commercial source, e.g., electric eel or human recombinant) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). b. Substrate Solution: Prepare a solution of Acetylthiocholine iodide (ATCI) in buffer. c. Chromogen: Prepare a solution of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in buffer. d. Inhibitor Solution: Prepare serial dilutions of this compound in a solvent like DMSO, then further dilute in the assay buffer.

2. Assay Procedure (96-well plate format): a. To each well, add 20 µL of the this compound solution at various concentrations (or buffer for control). b. Add 160 µL of the AChE enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C) to allow the inhibitor to bind to the enzyme.[19] d. Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate (ATCI) and the chromogen (DTNB). e. Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The rate of color change (yellow product) is proportional to AChE activity.

3. Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of enzyme inhibition relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a toxicologically significant metabolite that plays a crucial role in the overall risk profile of its parent insecticide, Disulfoton. Its primary mechanism of action, the potent and irreversible inhibition of acetylcholinesterase, makes it a compound of high concern for environmental and human health. The analytical methods outlined, particularly the robust QuEChERS-UHPLC-MS/MS approach, are essential for accurate monitoring in various matrices. For researchers in toxicology and drug development, the study of this compound provides a classic model for understanding metabolic activation and the structure-activity relationships of organophosphate inhibitors.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. ジスルホトンスルホン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. 265. Disulfoton (WHO Pesticide Residues Series 3) [inchem.org]

- 5. achemtek.com [achemtek.com]

- 6. Disulfoton-sulfone CAS 2497-06-5, Analytical Standard, Best Price in Mumbai [nacchemical.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. scbt.com [scbt.com]

- 9. accustandard.com [accustandard.com]

- 10. This compound | C8H19O4PS3 | CID 17241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Disulfoton - Wikipedia [en.wikipedia.org]

- 12. 4.11 Disulfoton (074) (T) [fao.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. QuEChERS: Home [quechers.eu]

- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. [Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nucleus.iaea.org [nucleus.iaea.org]

- 19. Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

Core Properties of Disulfoton Sulfone

An In-depth Technical Guide to Disulfoton (B1670778) Sulfone

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for disulfoton sulfone, a significant metabolite of the organophosphate insecticide disulfoton. This document is intended for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science.

This compound is a metabolite of disulfoton, an organophosphate insecticide.[1] The sulfone is formed through the oxidation of the thioether sulfur of the parent compound.[2] This transformation is a critical aspect of disulfoton's bioactivation and detoxification pathways within biological systems and the environment.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 306.40 g/mol |

| Molecular Formula | C8H19O4PS3 |

| CAS Number | 2497-06-5 |

Metabolic Pathway of Disulfoton

The metabolism of disulfoton primarily occurs through three pathways: oxidation of the thioether sulfur, oxidation of the thiono sulfur, and hydrolysis of the P-S-C linkage.[2] The formation of this compound is a result of the oxidation of the thioether sulfur.[1][2] This metabolic process can be visualized as a sequential oxidation, first to disulfoton sulfoxide (B87167) and then further to this compound.[2]

Caption: Metabolic pathway of Disulfoton to this compound.

Experimental Protocols for Analysis

The detection and quantification of this compound, often in conjunction with the parent compound and other metabolites, are crucial for residue analysis in food safety and environmental monitoring. A widely used and highly sensitive method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Determination of Disulfoton and its Metabolites in Agricultural Products by UHPLC-MS/MS

This protocol outlines a reliable method for the simultaneous determination of disulfoton and its metabolites, including this compound, in various agricultural products.[3]

3.1.1. Sample Preparation: Dispersive Solid-Phase Extraction (d-SPE) [3]

-

Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube. For certain matrices like wheat, coffee beans, and peanuts, pre-soak the sample in 5 mL of water.

-

Add 10 mL of acetonitrile (B52724) and vortex for 10 minutes to extract the analytes.

-

Add 4 g of NaCl and vortex for 30 seconds.

-

Centrifuge the mixture for 5 minutes.

-

Transfer 1.5 mL of the supernatant (acetonitrile layer) into a clean tube containing a mixture of 50 mg octadecylsilane (B103800) bonded silica (B1680970) (C18), 50 mg primary secondary amine (PSA), and 50 mg aminopropyl (NH2) adsorbents for cleanup.

-

Vortex briefly and centrifuge. The resulting supernatant is ready for UHPLC-MS/MS analysis.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [3]

-

Chromatographic Column: A Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 μm) is typically used for separation.

-

Mobile Phase: Gradient elution with water and acetonitrile is employed.

-

Column Temperature: Maintained at 40 °C.

-

Injection Volume: 2 μL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of disulfoton and its metabolites.

3.1.3. Quantification [3]

Quantitative analysis is performed using an external standard method with matrix-matched calibration curves to compensate for matrix effects. The identification of the analytes is confirmed by comparing the retention times and the ratios of the characteristic ion pairs (one parent ion and two fragment ions) with those of the standards.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in agricultural samples.

Caption: General workflow for this compound analysis.

References

An In-depth Technical Guide to the Synthesis of Disulfoton Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of disulfoton (B1670778) sulfone, a significant metabolite of the organophosphate insecticide disulfoton. The synthesis involves the oxidation of the thioether sulfur in disulfoton. While disulfoton sulfone is primarily studied in the context of toxicology and environmental fate as a metabolic product, this guide outlines a plausible laboratory-scale synthesis based on established chemical principles for the oxidation of sulfides to sulfones.

Introduction

Disulfoton is an organothiophosphate insecticide that undergoes metabolic activation in organisms and degradation in the environment.[1] One of the key transformation products is this compound, formed through the oxidation of the thioether sulfur atom of the parent compound.[1] This conversion significantly alters the physicochemical properties of the molecule, including its polarity and potential toxicity. The synthesis of this compound in a laboratory setting is essential for toxicological studies, the development of analytical standards for environmental monitoring, and for understanding its biological activity.[2][3]

The synthesis pathway proceeds in two steps: the initial oxidation of disulfoton to disulfoton sulfoxide, followed by further oxidation to this compound.

Synthesis Pathway

The overall synthetic pathway for this compound involves a two-step oxidation of the disulfoton molecule.

Experimental Protocol

Materials:

-

Disulfoton (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve disulfoton (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (2.2 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the stirred disulfoton solution at 0 °C over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3 v/v), visualizing with a potassium permanganate (B83412) stain. The disappearance of the starting material and the formation of a more polar product spot indicate the progress of the reaction.

-

Work-up:

-

Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution and stirring vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel. The column should be packed with silica gel in hexane. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The fractions containing the pure this compound are collected and the solvent is removed under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar sulfide (B99878) to sulfone oxidation reactions.

| Parameter | Value | Reference |

| Starting Material | ||

| IUPAC Name | O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate | |

| Molecular Formula | C₈H₁₉O₂PS₃ | |

| Molar Mass | 274.40 g/mol | |

| Product | ||

| IUPAC Name | O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate | [9] |

| Molecular Formula | C₈H₁₉O₄PS₃ | [9] |

| Molar Mass | 306.40 g/mol | [9] |

| Reaction Parameters | ||

| Expected Yield | 80-95% | |

| Purity (post-chromatography) | >98% |

Conclusion

This technical guide provides a detailed, albeit adapted, protocol for the laboratory synthesis of this compound through the oxidation of disulfoton. The provided methodology is based on well-established and reliable procedures for the oxidation of sulfides. The synthesis of this compound is a critical step for obtaining the necessary analytical standards for its detection and quantification in environmental and biological samples, as well as for conducting further toxicological and metabolic research. Researchers should exercise appropriate safety precautions when handling organophosphate compounds and strong oxidizing agents.

References

- 1. Peracetic acid-based advanced oxidation processes for decontamination and disinfection of water: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificlabs.com [scientificlabs.com]

- 3. 乙拌磷砜 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US3278562A - Oxidation process using peracetic acid - Google Patents [patents.google.com]

- 7. potassium permanganate oxidation: Topics by Science.gov [science.gov]

- 8. PlumX [plu.mx]

- 9. This compound | C8H19O4PS3 | CID 17241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Disulfoton Sulfone: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton (B1670778), an organophosphate insecticide, and its active metabolite, disulfoton sulfone, exert their primary toxicological effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, molecular interactions with AChE, and the resulting physiological consequences. The document includes a compilation of available quantitative data on the toxicity and enzyme inhibition of disulfoton and its metabolites, detailed experimental protocols for relevant assays, and visual diagrams of the key pathways and workflows to support further research and development in this area.

Introduction

Disulfoton is a systemic organophosphate insecticide that has been utilized in agriculture to control a variety of pests.[1] Like other organophosphates, its mode of action is centered on the disruption of nerve function through the inhibition of acetylcholinesterase (AChE).[2] Upon absorption, disulfoton undergoes metabolic activation in the liver, primarily through oxidation, to form more potent AChE inhibitors, including disulfoton sulfoxide (B87167) and this compound.[3][4] This guide focuses on the mechanism of action of this compound, a key metabolite in the toxicity profile of the parent compound.

Metabolic Activation of Disulfoton

The transformation of disulfoton to its more toxic metabolites is a critical step in its mechanism of action. This bioactivation is primarily carried out by cytochrome P-450 monooxygenases and flavin-containing monooxygenases in the liver.[3] The metabolic pathway involves two main oxidative steps:

-

Oxidation of the thioether sulfur: This results in the formation of disulfoton sulfoxide.

-

Further oxidation of the sulfoxide: This leads to the production of the highly stable and potent metabolite, this compound.[3][4]

These oxidative metabolites are more potent inhibitors of acetylcholinesterase than the parent disulfoton molecule.[3]

Molecular Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, a process essential for terminating nerve impulses.[2]

This compound, like other organophosphates, acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from breaking down acetylcholine.[2]

The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), resulting in a state of cholinergic crisis. This manifests as a range of symptoms, from hypersecretion and muscle tremors to convulsions, respiratory failure, and ultimately, death.[1]

Quantitative Data

The following tables summarize the available quantitative data on the acute toxicity and acetylcholinesterase inhibitory activity of disulfoton and its primary metabolites.

Table 1: Acute Oral Toxicity in Female Rats

| Compound | LD50 (mg/kg) |

| Disulfoton | 2.0 |

| Disulfoton Sulfoxide | 1.7 |

| This compound | 1.24 |

Source: WHO Pesticide Residues Series, No. 5, 1975[5]

Table 2: Relative Acetylcholinesterase Inhibitory Activity in Rat Brain

| Compound | Relative Inhibitory Potency (compared to Disulfoton) |

| Disulfoton | 1x |

| Disulfoton Sulfoxide | ~10x |

| This compound | ~1x |

Source: WHO Pesticide Residues Series, No. 3, 1973[6]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Disulfoton, Disulfoton Sulfoxide, this compound (as inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the inhibitors (disulfoton, disulfoton sulfoxide, this compound) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.

-

Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction:

-

To all wells except the blank, add 10 µL of the ATCI solution to start the reaction.

-

To the blank well, add 10 µL of deionized water.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes). The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Analysis of Disulfoton and its Metabolites in Biological Samples (UHPLC-MS/MS)

This protocol outlines a method for the extraction and quantification of disulfoton and its metabolites from biological matrices.

Materials:

-

Biological sample (e.g., blood, urine, tissue homogenate)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA, NH2)

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system

-

Analytical standards of disulfoton, disulfoton sulfoxide, and this compound

Procedure:

-

Sample Extraction:

-

Homogenize the biological sample.

-

Extract a known amount of the sample with acetonitrile by vortexing.

-

Add NaCl to induce phase separation.

-

Centrifuge to separate the acetonitrile layer.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a mixture of d-SPE sorbents (e.g., C18 for nonpolar interferences, PSA for fatty acids and sugars, NH2 for polar interferences).

-

Vortex and centrifuge.

-

-

UHPLC-MS/MS Analysis:

-

Transfer the cleaned-up extract to an autosampler vial.

-

Inject an aliquot into the UHPLC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of water and acetonitrile.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) for selective and sensitive quantification of the target analytes.

-

-

Quantification:

-

Prepare matrix-matched calibration curves using the analytical standards.

-

Quantify the concentrations of disulfoton, disulfoton sulfoxide, and this compound in the samples by comparing their peak areas to the calibration curves.

-

Conclusion

This compound is a potent toxic metabolite of the insecticide disulfoton. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent cholinergic toxicity. Understanding the metabolic activation pathway and the molecular interactions with AChE is crucial for assessing the risk associated with disulfoton exposure and for the development of potential therapeutic interventions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, neuropharmacology, and environmental health. Further research is warranted to obtain precise and directly comparable IC50 values for disulfoton and its metabolites to enhance the accuracy of risk assessments.

References

An In-depth Technical Guide on the Toxicological Profile of Disulfoton Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) is a systemic organophosphate insecticide and acaricide, formerly used to control sucking insects on a variety of crops.[1] In biological systems and the environment, disulfoton undergoes metabolic oxidation to form several metabolites, including disulfoton sulfoxide (B87167) and disulfoton sulfone.[2][3] These oxidative metabolites are often more potent inhibitors of acetylcholinesterase (AChE) and more toxic than the parent compound.[4] this compound is recognized as a stable and persistent metabolite.[4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its mechanism of action, toxicokinetics, and various toxicity endpoints. The information is intended for researchers, scientists, and professionals involved in toxicology and drug development.

Mechanism of Action: Cholinesterase Inhibition

Like its parent compound, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.[2]

The process involves:

-

Phosphorylation: this compound, as an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE.[2]

-

Enzyme Inactivation: This phosphorylation forms a stable, covalent bond that inactivates the enzyme, preventing it from breaking down acetylcholine.[2][5]

-

Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[2]

-

Overstimulation of Receptors: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis. This manifests as a wide array of symptoms, including excessive salivation, lacrimation, urination, defecation, muscle tremors, convulsions, and ultimately, respiratory failure.[2][6]

Studies have shown that the oxidative metabolites of disulfoton, including the sulfone, are more potent inhibitors of AChE than disulfoton itself.[4][7]

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Disulfoton is readily and extensively absorbed through the gastrointestinal tract following oral exposure.[8]

-

Distribution: After absorption, disulfoton and its metabolites are primarily distributed to the liver, with lower levels found in the kidneys, blood, fat, skin, muscle, and brain.[8]

-

Metabolism: The liver is the main site for the metabolic activation of disulfoton.[8] The metabolism occurs via three primary pathways:

-

Oxidation of the thioether sulfur to form disulfoton sulfoxide and subsequently This compound .

-

Oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (oxons), such as demeton-S-sulfoxide and demeton-S-sulfone.

-

Hydrolysis of the P-S-C linkage.[8] In rats, this compound was identified as a metabolite in the liver, although it was not recovered 120 minutes after exposure, suggesting it is further metabolized or distributed.[8]

-

-

Excretion: The primary route of excretion for disulfoton and its metabolites is via the urine, with smaller amounts eliminated in the feces and expired air.[8]

Toxicological Profile

While much of the available toxicological data pertains to the parent compound, disulfoton, studies have indicated that the metabolites, including this compound, are often responsible for the observed toxicity and can exhibit greater potency.[4]

Acute Toxicity

Disulfoton and its metabolites are highly toxic via oral, dermal, and inhalation routes.[1] An oral toxicity study in rats directly comparing disulfoton to its metabolites found that this compound, disulfoton sulfoxide, demeton (B52138) S-sulfoxide, and demeton S-sulfone all caused mortality and signs of toxicity at lower doses than the parent compound.[4]

Table 1: Acute Oral LD50 Values for Disulfoton and its Metabolites in Rats

| Compound | Sex | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Disulfoton | Female | 2.0 | [9] |

| Male | >2.0 | [9] | |

| This compound | Female | 1.24 | [9] |

| Male | >1.24 | [9] | |

| Disulfoton Sulfoxide | Female | 1.7 | [9] |

| Male | >1.7 | [9] | |

| Demeton-S Sulfone | Female | 1.10 | [9] |

| | Male | >1.10 |[9] |

Note: These data highlight the high acute toxicity of the metabolites, with female rats generally showing greater sensitivity.

Subchronic and Chronic Toxicity

Long-term exposure studies on disulfoton provide insight into the potential effects of its persistent metabolites like the sulfone. In 2-year feeding studies, disulfoton did not cause hematological effects in rats, mice, or dogs.[4] However, effects on organ weights (spleen, liver, kidney) were observed in rats, and cholinesterase inhibition was a consistent finding across studies.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Chronic Oral Studies of Disulfoton

| Species | Duration | NOAEL | LOAEL | Endpoint | Reference |

|---|---|---|---|---|---|

| Rat | 2 years | 1 ppm (diet) (~0.05 mg/kg/day) | - | No significant toxicological effects | [9] |

| Dog | 2 years | 1 ppm (diet) (~0.025 mg/kg/day) | - | No significant toxicological effects | [9] |

| Rat (Wistar) | 3 weeks (Inhalation) | 0.02 mg/m³ | 0.5 mg/m³ | Red blood cell AChE inhibition | [10] |

| Rat (Fischer-344) | 13 weeks (Inhalation) | 0.16 mg/m³ | 1.4 mg/m³ | Red blood cell & brain AChE inhibition |[10] |

Genotoxicity

Disulfoton has demonstrated mutagenic potential in bacterial studies.[1] It is classified as a mutagen in some bacterial test systems, indicating a potential for genotoxic effects.[1] This suggests that its metabolites, including this compound, may also possess genotoxic properties.

Carcinogenicity

There is no evidence to suggest that disulfoton is carcinogenic.[1] Long-term feeding studies in rats and mice did not show a significant increase in tumor incidence.[4] Disulfoton has not been classified for carcinogenic effects by the International Agency for Research on Cancer (IARC) or the Department of Health and Human Services (DHHS).[4]

Reproductive and Developmental Toxicity

Studies on the parent compound, disulfoton, have indicated potential for reproductive and developmental effects, typically at doses that also cause maternal toxicity. In a rat reproduction study, a dose of 0.5 mg/kg/day resulted in reduced litter sizes and a lower pregnancy rate.[1] Developmental studies in rats noted incomplete bone development in fetuses at high doses, which was considered a result of maternal toxicity.[1][6]

Experimental Protocols

The following are representative protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity Study (Adapted from OECD 401)

-

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

-

Test System: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. Both sexes are used.

-

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[11]

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[11]

-

Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil).

-

Administration: The substance is administered in a single dose by oral gavage. At least three dose levels are used, with one group per dose level (typically 5 animals per sex per group). A control group receives the vehicle only.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and CNS effects, and behavior patterns) and body weight changes for at least 14 days.[11]

-

Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.[11]

-

Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis).

-

Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and/or Escherichia coli.[12]

-

Test System: Histidine-requiring (S. typhimurium) or tryptophan-requiring (E. coli) bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA).[12][13]

-

Procedure:

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix, a rat liver homogenate) to detect pro-mutagens.

-

Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range and to assess cytotoxicity.

-

Plate Incorporation Method: a. To 2.0 mL of molten top agar (B569324), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (at one of at least five concentrations), and 0.5 mL of S9 mix or buffer.[14] b. The mixture is vortexed and poured onto a minimal glucose agar plate (selective medium).[15]

-

Controls: Negative (vehicle) and positive controls (known mutagens) are run concurrently.[14]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

-

Chronic Toxicity Bioassay (Adapted from OECD 452)

-

Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a major portion of the test species' lifespan.[16]

-

Test System: Rodents, typically rats. At least 20 animals of each sex per group are used.[17]

-

Procedure:

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.[16]

-

Administration: The substance is administered daily, typically mixed in the diet, for a period of 12-24 months.[16][17]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood and urine samples are collected at interim periods (e.g., 3, 6, 12 months) and at termination for hematology and clinical chemistry analysis.[18]

-

Ophthalmology: Eye examinations are performed before the study and at termination.

-

Termination and Pathology: At the end of the study, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. A comprehensive set of tissues from all animals is collected, preserved, and examined histopathologically.[18]

-

Data Analysis: Data are analyzed for treatment-related effects on survival, clinical signs, body weight, food consumption, clinical pathology, organ weights, and pathology findings. A No-Observed-Adverse-Effect-Level (NOAEL) is determined.[17]

-

Summary and Conclusion

This compound is a primary and highly toxic metabolite of the organophosphate insecticide disulfoton. Its toxicity is driven by the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. Toxicokinetic studies show that disulfoton is rapidly metabolized in the liver to the sulfone and other oxidative products, which are then excreted primarily in the urine.[8]

Quantitative data from acute toxicity studies in rats confirm that this compound is more acutely toxic than its parent compound.[9] While specific long-term studies on the sulfone are limited, chronic exposure to disulfoton consistently results in cholinesterase inhibition and effects on organ weights.[1] Current evidence does not suggest that disulfoton or its metabolites are carcinogenic, but positive results in bacterial assays indicate a potential for genotoxicity.[1][4] This technical profile underscores the importance of considering the metabolic activation of parent compounds when assessing toxicological risk, as metabolites like this compound can be the primary drivers of toxicity.

References

- 1. EXTOXNET PIP - DISULFOTON [extoxnet.orst.edu]

- 2. Disulfoton - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. waterboards.ca.gov [waterboards.ca.gov]

- 5. Disulfoton | C8H19O2PS3 | CID 3118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ADEQUACY OF THE DATABASE - Toxicological Profile for Disulfoton - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 265. Disulfoton (WHO Pesticide Residues Series 3) [inchem.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 332. Disulfoton (WHO Pesticide Residues Series 5) [inchem.org]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nib.si [nib.si]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. vivotecnia.com [vivotecnia.com]

- 15. biosafe.fi [biosafe.fi]

- 16. oecd.org [oecd.org]

- 17. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 18. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

Disulfoton Sulfone: An In-Depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778), a systemic organophosphate insecticide, undergoes transformation in the environment to several metabolites, with disulfoton sulfone being a major and persistent product. Understanding the environmental fate and transport of this compound is critical for assessing its potential long-term environmental impact and risks. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, including its degradation, mobility, and bioaccumulation potential.

Physicochemical Properties

Environmental Fate and Transport

The following sections detail the key processes that determine the fate and transport of this compound in the environment.

Degradation Pathways

This compound is formed in the environment through the oxidation of disulfoton.[2] This process can be mediated by both biotic and abiotic factors. The primary degradation pathways for disulfoton leading to the formation of this compound and its subsequent fate are hydrolysis, photolysis, and biodegradation.

Degradation Signaling Pathway

Caption: Degradation pathway of Disulfoton to this compound.

Photolysis is the decomposition of molecules by light. Disulfoton itself is not susceptible to direct photolysis in sunlight.[1] However, it can undergo photosensitized oxidation, which contributes to its degradation and the formation of this compound.[1] Specific quantitative data on the photolysis rate or quantum yield for this compound are not available in the reviewed literature.

Biodegradation is the breakdown of organic matter by microorganisms. This is a significant pathway for the degradation of disulfoton in soil and water. This compound is also subject to biodegradation, although it is notably more persistent than the parent compound.[1] In aerobic soil, this compound has an estimated half-life of 6 to 8 months.

Table 1: Degradation of this compound

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | Data not available | - | - |

| Photolysis Half-life | Data not available | - | - |

| Biodegradation Half-life | 6 - 8 months (aerobic) | Soil | [4] |

| Persistence in Soil | Persisted for >64 days | Compared to disulfoton (≤32 days) | [1] |

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily influenced by its adsorption and desorption characteristics, which are quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

This compound, being more soluble than its parent compound, is expected to be more mobile in soil.[1] This increased mobility raises concerns about its potential to contaminate groundwater.[1] However, some sources suggest that the oxidation products of disulfoton (sulfone and sulfoxide) are less mobile in soils than the parent compound, with mobility decreasing as the soil's cation exchange potential increases.[1] Specific, experimentally determined Kd and Koc values for this compound were not found in the reviewed literature.

Table 2: Mobility of this compound in Soil

| Parameter | Value | Soil Type | Reference |

| Soil-Water Partition Coefficient (Kd) | Data not available | - | - |

| Organic Carbon-Water Partition Coefficient (Koc) | Data not available | - | - |

Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides, in an organism. The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate in aquatic organisms. A study on carp (B13450389) (Cyprinus carpio) investigated the bioconcentration of disulfoton and its oxidation products. The whole-body BCF for this compound was found to be less than 6, indicating a low potential for bioaccumulation in fish.[1]

Table 3: Bioaccumulation of this compound

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | < 6 | Carp (Cyprinus carpio) | [1] |

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to determine the environmental fate of pesticides like this compound, based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline details a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.

-

Tier 1: Preliminary Test: The test substance is incubated in sterile aqueous buffer solutions at pH 4, 7, and 9 at 50°C for 5 days in the dark. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2: Main Test: If significant hydrolysis occurs in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 20-25°C) at the pH values where degradation was observed. Samples are taken at various time intervals and analyzed for the concentration of the test substance and its hydrolysis products.

-

Analysis: The concentration of the test substance is plotted against time, and the hydrolysis rate constant and half-life are calculated assuming pseudo-first-order kinetics.

Phototransformation in Water: OECD Guideline 316

This guideline is used to determine the potential for direct photolysis of a chemical in water.

-

Tier 1: Screening Test: The UV-visible absorption spectrum of the test substance in water is measured. If the molar extinction/absorption coefficient is less than 10 L mol⁻¹ cm⁻¹ at wavelengths greater than 290 nm, direct photolysis is considered unlikely.

-

Tier 2: Laboratory Photolysis Study: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to account for other degradation processes like hydrolysis.

-

Quantum Yield Determination (Optional): The quantum yield, which is the efficiency of a photochemical process, can be determined to allow for the calculation of photolysis rates under different environmental conditions.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline describes a laboratory method to assess the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

-

Test System: Fresh soil samples are collected and characterized. The test substance, typically radiolabelled, is applied to the soil.

-

Aerobic Transformation: The treated soil is incubated in the dark at a controlled temperature and moisture content. A stream of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic Transformation: For anaerobic studies, the soil is flooded with water after an initial aerobic phase, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Sampling and Analysis: Soil samples are taken at various intervals and extracted to determine the concentration of the parent compound and its transformation products. The formation of non-extractable (bound) residues is also quantified.

Experimental Workflow: Aerobic Soil Metabolism Study

Caption: Workflow for an aerobic soil metabolism study (OECD 307).

Adsorption-Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption potential of a chemical in soil.

-

Preliminary Test: A screening test is performed with a range of soil-to-solution ratios to determine the optimal conditions for the main study.

-

Adsorption Phase: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

-

Equilibrium and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance in the supernatant is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance. The mixture is re-equilibrated, and the concentration of the desorbed substance in the solution is measured. This can be repeated for several desorption steps.

-

Data Analysis: The adsorption and desorption data are used to calculate the Kd and Koc values, which indicate the partitioning behavior of the chemical.

Conclusion

This compound is a key and persistent metabolite of the insecticide disulfoton. While it exhibits low potential for bioaccumulation in aquatic organisms, its increased solubility and mobility compared to the parent compound raise concerns about its potential to leach into groundwater. A significant data gap exists in the public literature regarding specific quantitative values for the hydrolysis, photolysis, and soil sorption of this compound. The available data indicates a long persistence in soil, with a biodegradation half-life of 6 to 8 months under aerobic conditions. Further research is needed to fully characterize the environmental fate and transport of this metabolite to refine environmental risk assessments. The standardized OECD guidelines provide robust frameworks for generating the necessary experimental data.

References

The Metabolic Fate of Disulfoton Sulfone: A Technical Guide for Researchers

An in-depth examination of the biotransformation of disulfoton (B1670778) sulfone in plant and animal systems, detailing metabolic pathways, quantitative data, and experimental methodologies.

Disulfoton, a systemic organophosphate insecticide, undergoes a series of metabolic transformations in both plant and animal systems, leading to the formation of several metabolites, including the prominent and persistent disulfoton sulfone.[1][2] This guide provides a comprehensive overview of the metabolism of this compound, intended for researchers, scientists, and professionals in drug development and toxicology.

Core Metabolic Pathways

In both plants and animals, the metabolism of disulfoton is primarily characterized by two key oxidative processes: the oxidation of the thioether sulfur to form sulfoxides and sulfones, and the oxidative desulfuration of the thiono sulfur to its corresponding oxygen analog (oxon).[3][4] These reactions result in metabolites that are often more potent cholinesterase inhibitors than the parent compound.[4][5] Hydrolysis of the P-S-C linkage also plays a role in the detoxification and excretion of these compounds.[3]

The metabolic pathways in plants and animals are qualitatively similar, though the rates of reaction can differ significantly, with mammals generally exhibiting faster metabolism.[4]

Metabolic Pathway in Animals